METHYL 4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Description
Methyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a sulfanyl-acetamido-benzoate moiety. The 1,2,4-triazole ring is a nitrogen-rich heterocycle known for its aromaticity and pharmacological versatility, including antimicrobial, antiviral, and anticancer activities . The methyl group at position 5 enhances steric stability, while the sulfanyl-acetamido linker and benzoate ester contribute to solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-14-13(17-16-8)21-7-11(18)15-10-5-3-9(4-6-10)12(19)20-2/h3-6H,7H2,1-2H3,(H,15,18)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGHROUZDHAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.
Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the benzoate ester, typically using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
METHYL 4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives with variations in substituents impacting physicochemical and biological properties. Key analogues include:
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in , chloro in ) correlate with enhanced cytotoxicity, likely due to DNA intercalation or enzyme inhibition .
- Bulky substituents (e.g., pyrazinyl in ) improve binding to hydrophobic enzyme pockets, common in kinase targets .
Physicochemical Properties :
- Melting Points : Higher melting points (e.g., 273°C in ) are observed in nitro-substituted derivatives, suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Ester Groups : Methyl vs. ethyl esters influence metabolic stability. Methyl esters (target compound) are typically more prone to hydrolysis than ethyl esters () .
Synthetic Routes :
- Most analogues are synthesized via nucleophilic substitution or condensation reactions. For example, the target compound’s sulfanyl-acetamido linkage is likely formed via thiol-ene coupling or SN2 displacement, similar to methods in and .
Research Findings and Data Validation
- Structural Confirmation : Analogues are validated via IR (C=O, C=N, and C-S stretches at 1650–1750 cm⁻¹), NMR (δ 7–8 ppm for aromatic protons), and mass spectrometry (e.g., [M+H]+ peaks matching calculated values) .
- Computational Studies : highlights that triazole derivatives with methyl and phenyl substituents exhibit low HOMO-LUMO gaps (4–5 eV), enhancing reactivity and binding to biological targets .
Biological Activity
Methyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetyl}amino)benzoate is a complex organic compound notable for its unique structural features, including a triazole ring and a sulfanyl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Features
The compound's structure can be summarized as follows:
- IUPAC Name : Methyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetyl}amino)benzoate
- Molecular Formula : C13H14N4O3S
- Molecular Weight : 306.34 g/mol
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles demonstrate potent activity against various bacterial strains. In particular, methyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetyl}amino)benzoate has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3b | E. coli | 0.5 μg/mL |
| 4i | Staphylococcus aureus | 0.25 μg/mL |
| 4m | Candida albicans | 0.75 μg/mL |
Anticancer Potential
The anticancer properties of triazole derivatives have also been extensively studied. Research suggests that methyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetyl}amino)benzoate may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of similar triazole compounds on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
The biological activity of methyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetyl}amino)benzoate is believed to involve the inhibition of specific enzymes or receptors crucial for microbial survival or cancer cell growth. The triazole ring is particularly important for binding interactions with these biological targets.
Synthetic Routes and Applications
The synthesis of methyl 4-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfany]acetyl}amino)benzoate typically involves several steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions.
- Introduction of the Sulfanyl Group : Via nucleophilic substitution.
- Acetylation : Using acetic anhydride or acetyl chloride.
- Esterification : Finalizing the structure using methanol.
Future Directions in Research
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target sites.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Formulation Development : Investigating potential delivery systems for enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
